molecular formula C18H15N3O4S2 B11162466 N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B11162466
M. Wt: 401.5 g/mol
InChI Key: HNYZHAIPVHQYEN-UHFFFAOYSA-N
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Description

N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic small molecule featuring a benzothiazole core substituted with a methylsulfonyl group at position 6. The acetamide moiety at the N1 position of the benzothiazole is further linked to a 1-oxo-isoindoline ring. The methylsulfonyl group may enhance solubility and metabolic stability, while the isoindolinone moiety could influence hydrogen-bonding interactions with biological targets.

Properties

Molecular Formula

C18H15N3O4S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide

InChI

InChI=1S/C18H15N3O4S2/c1-27(24,25)12-6-7-14-15(8-12)26-18(19-14)20-16(22)10-21-9-11-4-2-3-5-13(11)17(21)23/h2-8H,9-10H2,1H3,(H,19,20,22)

InChI Key

HNYZHAIPVHQYEN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Step 1: Formation of Benzothiazole Core

  • Starting Material : 2-Aminothiophenol or 2-aminophenylthiol.

  • Reaction : Condensation with methylsulfonyl chloride (MeSO₂Cl) or oxidation of methylthio groups to sulfonyl.

    • Example: Treatment of 2-aminophenylthiol with MeSO₂Cl in the presence of a base (e.g., pyridine) yields 6-methylsulfonyl-1,3-benzothiazol-2-amine.

Step 2: Functional Group Activation

  • Objective : Ensure the amine group at the 2-position is available for coupling.

  • Method : Protection/deprotection strategies (e.g., Boc protection) may be employed, though direct coupling is often feasible.

Step 1: Phthalimidone Formation

  • Starting Material : Phthalic anhydride.

  • Reaction : Condensation with a primary amine (e.g., methylamine) or cyclization to form the isoindolone core.

    • Example: Heating phthalic anhydride with excess methylamine yields 1-methylphthalimidone, which is hydrolyzed to the corresponding acid.

Step 2: Acetamide Derivative Preparation

  • Method : Esterification of the acid with methanol or direct coupling of the acid chloride with amines.

    • Example: Reaction of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with amines.

Step 1: Amide Bond Formation

  • Reagents : Carbodiimides (e.g., EDC, DCC) or mixed anhydride methods.

  • Conditions :

    • Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

    • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Temperature : Room temperature to 40°C.

Example Reaction :
6-Methylsulfonyl-1,3-benzothiazol-2-amine+2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acidEDC, TEATarget Compound\text{6-Methylsulfonyl-1,3-benzothiazol-2-amine} + \text{2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid} \xrightarrow{\text{EDC, TEA}} \text{Target Compound}

Reaction Conditions and Optimization

ParameterTypical Values/ConditionsRationale
Solvent DCM, DMF, THFPolar aprotic solvents facilitate nucleophilic reactions.
Base TEA, DIPEANeutralizes acid byproducts and activates carbodiimides.
Temperature 25–40°CMinimizes side reactions (e.g., decomposition of intermediates).
Reaction Time 4–24 hoursLonger times improve conversion for sterically hindered systems.

Challenges and Mitigation Strategies

  • Steric Hindrance :

    • Issue : Bulky substituents (e.g., methylsulfonyl) may hinder coupling.

    • Solution : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

  • Side Reactions :

    • Issue : Hydrolysis of acid chlorides or oxidation of thiols.

    • Solution : Perform reactions under inert atmospheres (N₂/Ar) and use anhydrous conditions.

Alternative Routes

One-Pot Synthesis

  • Approach : Combine benzothiazole and isoindolone intermediates in a single pot with EDC and TEA.

  • Advantage : Reduces purification steps and improves efficiency.

Microwave-Assisted Synthesis

  • Benefit : Accelerates reaction kinetics, reducing time from hours to minutes.

  • Example : Heating reactants in a sealed vial under microwave irradiation (80–120°C, 15–30 min).

Purification and Characterization

StepMethodYield (%)Purity (%)
Crude Isolation Filtration, evaporation60–8070–85
Column Chromatography Silica gel (EtOAc/hexanes)50–70>95
Recrystallization Ethanol/EtOAc or MeOH/H2O40–60>98

Analysis :

  • NMR : Confirm acetamide proton signals (δ 2.3–2.5 ppm for CH₂, δ 8.0–8.5 ppm for NH).

  • Mass Spectrometry : Verify molecular ion peak (m/z = 352.5 for C₁₄H₁₂N₂O₃S₃).

Comparative Analysis of Key Methods

MethodAdvantagesLimitations
Stepwise Coupling High control over intermediatesMulti-step purification
One-Pot Synthesis Simplified workflowLimited scalability
Microwave-Assisted Faster reaction timesRequires specialized equipment

Chemical Reactions Analysis

Types of Reactions

N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogenating agents, nucleophiles, electrophiles, organic solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. For instance:

  • In Vitro Studies : Compounds with similar structures have shown significant antimitotic activity against various human tumor cell lines. The National Cancer Institute's Developmental Therapeutics Program reported that certain derivatives exhibited mean growth inhibition values indicating potent anticancer effects .

Antimicrobial Properties

The compound's benzothiazole component has been associated with antimicrobial activity:

  • Mechanism of Action : The sulfonamide group enhances solubility and facilitates interaction with bacterial enzymes, leading to inhibition of bacterial growth. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Research indicates that derivatives of this compound can act as enzyme inhibitors:

  • α-glucosidase Inhibition : Compounds derived from similar structures have shown potential as α-glucosidase inhibitors, which are crucial in managing diabetes by delaying carbohydrate absorption .

Case Studies

Study ReferenceApplicationFindings
AnticancerSignificant growth inhibition in human tumor cells (GI50/TGI values of 15.72/50.68 μM)
AntimicrobialDemonstrated effectiveness against various bacterial strains
Enzyme InhibitionPotential as α-glucosidase inhibitors with favorable binding properties

Mechanism of Action

The mechanism of action of N1-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of benzothiazole-linked acetamides. Below is a comparison with structurally related molecules:

Compound Core Structure Substituents Molecular Weight (g/mol) TPSA H-Bond Donors/Acceptors
Target Compound Benzothiazole + Acetamide 6-methylsulfonyl; 1-oxo-isoindoline ~419.5* ~100–120 2 donors, 8 acceptors
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Benzothiazole + Pyrimidoindole 6-methyl; 4-nitrophenyl-pyrimidoindole; sulfanyl 542.6 190 2 donors, 8 acceptors
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Benzothiazolylidene + Benzothiazolone 6-methylsulfonyl; 3-oxo-benzothiazolone 419.5 ~110 2 donors, 7 acceptors
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol Oxadiazole + Indole Indol-3-yl-methyl; thiol 189 97 2 donors, 5 acceptors

*Estimated based on structural similarity to .

Key Observations :

  • Substituent Effects : The methylsulfonyl group in the target compound and enhances polarity and may improve water solubility compared to methyl or nitro groups in .
  • Hydrogen Bonding: The target compound’s isoindolinone moiety increases hydrogen-bond acceptor capacity (8 acceptors) relative to oxadiazole-based compounds (5 acceptors) .
Physicochemical and Pharmacokinetic Properties
  • Topological Polar Surface Area (TPSA) : The target compound’s TPSA (~100–120) is lower than (TPSA 190), suggesting better membrane permeability .
  • LogP : The methylsulfonyl group likely reduces lipophilicity (predicted LogP ~2–3) compared to (LogP 5.7) , balancing solubility and absorption.

Biological Activity

N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and related research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C14H12N2O3SC_{14}H_{12}N_{2}O_{3}S. Its structure comprises a benzothiazole moiety linked to an isoindolinone, which may contribute to its biological properties.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have demonstrated efficacy against various bacterial and fungal strains. A study indicated that certain benzothiazole derivatives had minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against pathogens including Staphylococcus aureus and Escherichia coli .

CompoundMIC (μmol/mL)Target Organism
4d10.7 - 21.4Staphylococcus aureus
4pNot specifiedFungal species

Anticancer Activity

The isoindolinone component of the compound has been linked to anticancer properties. Studies suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

Study on Antimicrobial Efficacy

A study synthesized a series of benzothiazole derivatives and evaluated their antimicrobial activity against eight bacterial and eight fungal species. The results showed that specific substitutions on the benzothiazole ring significantly enhanced activity, with some compounds demonstrating superior efficacy compared to established antibiotics .

QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) studies have been employed to predict the biological activity of related compounds based on their chemical structure. These studies revealed that certain physicochemical properties correlate positively with antibacterial activity, suggesting that modifications to the molecular structure could enhance efficacy .

Q & A

Q. Example SAR Table :

Substituent (R)IC₅₀ (μM, EGFR)Solubility (mg/mL)
Methylsulfonyl0.450.12
Sulfamoyl1.200.08
Methoxy2.500.25

Methodological Notes

  • Key References : SHELX for crystallography , PubChem for spectral data , and ICReDD for computational workflows .
  • Ethical Compliance : All applications are restricted to non-human research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.